

## Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of LINC00941

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | RN941   |           |
| Cat. No.:            | B610507 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

Long non-coding RNA LINC00941 has emerged as a significant regulator in various cellular processes, particularly in the context of cancer progression. Upregulated in several malignancies, including laryngocarcinoma, colon cancer, and oral squamous cell carcinoma, LINC00941 has been shown to promote cell proliferation, invasion, and glycolysis.[1] Its multifaceted role is attributed to its function as a competing endogenous RNA (ceRNA) and its influence on key signaling pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways. These characteristics make LINC00941 a compelling target for therapeutic intervention. The CRISPR-Cas9 system offers a precise and efficient method for achieving a complete and permanent knockout of LINC00941, thereby enabling in-depth functional studies and the validation of its potential as a drug target.

These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of LINC00941, including detailed experimental protocols, data on expected outcomes based on knockdown studies, and visualizations of the associated signaling pathways.

# Data Presentation: The Impact of LINC00941 Depletion



While specific quantitative data from CRISPR-Cas9 knockout of LINC00941 is emerging, extensive data from siRNA and shRNA-mediated knockdown studies provide a strong indication of the expected phenotypic and molecular changes. The following tables summarize these findings.

Table 1: Phenotypic Changes Following LINC00941 Knockdown

| Phenotype              | Cell Line(s)        | Method | Result       | Reference |
|------------------------|---------------------|--------|--------------|-----------|
| Cell Viability         | SNU-46, SNU-<br>899 | shRNA  | Decreased    | [1]       |
| Apoptosis              | SNU-46, SNU-<br>899 | shRNA  | Increased    | [1]       |
| Cell Proliferation     | SNU-46, SNU-<br>899 | shRNA  | Decreased    | [1]       |
| Cell Cycle             | SNU-46, SNU-<br>899 | shRNA  | G0/G1 arrest | [1]       |
| Migration & Invasion   | SNU-46, SNU-<br>899 | shRNA  | Decreased    | [1]       |
| Glucose<br>Consumption | SNU-46, SNU-<br>899 | shRNA  | Decreased    | [1]       |
| Lactate<br>Production  | SNU-46, SNU-<br>899 | shRNA  | Decreased    | [1]       |

Table 2: Molecular Changes Following LINC00941 Knockdown



| Molecule    | Change upon<br>Knockdown | Cell Line(s)        | Method | Reference |
|-------------|--------------------------|---------------------|--------|-----------|
| Ki-67       | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| PCNA        | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| MMP2        | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| N-Cadherin  | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| E-Cadherin  | Increased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| HK2         | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| PFKFB4      | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| PKM         | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| p-PI3K/PI3K | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| p-AKT/AKT   | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |
| p-mTOR/mTOR | Decreased                | SNU-46, SNU-<br>899 | shRNA  | [1]       |

## Signaling Pathways and Experimental Workflow

LINC00941 Signaling Pathways

LINC00941 exerts its oncogenic functions through its involvement in at least two major signaling pathways and by acting as a ceRNA.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. LINC00941 promoted in vitro progression and glycolysis of laryngocarcinoma by upregulating PKM via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of LINC00941]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610507#crispr-cas9-mediated-knockout-of-linc00941]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com